1-Phenylpyrrolidin-3-amine
CAS No.: 18471-41-5
Cat. No.: VC21049707
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18471-41-5 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 1-phenylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 |
Standard InChI Key | SFMJIPNTKASYFH-UHFFFAOYSA-N |
SMILES | C1CN(CC1N)C2=CC=CC=C2 |
Canonical SMILES | C1CN(CC1N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5) belongs to the pyrrolidine class of organic compounds, featuring a five-membered nitrogen-containing heterocycle with a phenyl substituent at the nitrogen position and an amine group at position 3 of the ring. The structural arrangement gives this molecule unique properties that contribute to its value in pharmaceutical research.
Chemical Identifiers
The compound can be identified using various systematic nomenclature systems, as summarized in Table 1.
Table 1: Chemical Identifiers of 1-Phenylpyrrolidin-3-amine
Parameter | Information |
---|---|
IUPAC Name | 1-phenyl-3-pyrrolidinamine |
CAS Registry Number | 18471-41-5 |
Molecular Formula | C₁₀H₁₄N₂ |
Molecular Weight | 162.23 g/mol |
InChI | 1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 |
InChI Key | SFMJIPNTKASYFH-UHFFFAOYSA-N |
The structural representation illustrates the compound's spatial arrangement, with the pyrrolidine ring containing a nitrogen atom to which the phenyl group is attached, while the primary amine group projects from the 3-position of the pyrrolidine ring .
Physical and Chemical Properties
1-Phenylpyrrolidin-3-amine possesses distinct physicochemical properties that influence its behavior in biological systems and its applications in chemical synthesis.
Physical Properties
The physical characteristics of 1-Phenylpyrrolidin-3-amine are crucial for understanding its behavior in various environments and applications.
Table 2: Physical Properties of 1-Phenylpyrrolidin-3-amine
Property | Value |
---|---|
Physical State | Liquid |
Density | Approximately 1.083 g/cm³ |
Boiling Point | ≈ 295.1°C at 760 mmHg |
Flash Point | ≈ 175.1°C |
Solubility | Soluble in most organic solvents; limited water solubility |
Appearance | Clear to slightly colored liquid |
Storage Temperature | Room temperature |
Stability | Requires storage in dark place, inert atmosphere |
Purity (commercial) | Typically ≥95% |
These physical properties demonstrate the compound's relatively high boiling point and stability under normal conditions, which facilitates its handling in laboratory settings .
Chemical Reactivity
The reactivity of 1-Phenylpyrrolidin-3-amine is primarily determined by its two nitrogen-containing functional groups: the tertiary amine within the pyrrolidine ring and the primary amine at the 3-position. The primary amine group serves as a nucleophilic center, enabling various transformations:
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Acylation with acid chlorides, anhydrides, or activated esters to form amides
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Reductive amination with aldehydes or ketones
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Alkylation reactions to form secondary and tertiary amines
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Formation of ureas through reaction with isocyanates
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Sulfonamide formation with sulfonyl chlorides
This reactivity profile makes the compound particularly valuable as an intermediate in the synthesis of more complex structures with potential pharmacological activity .
Synthesis Methods
The preparation of 1-Phenylpyrrolidin-3-amine typically involves multi-step synthetic routes, with the Buchwald-Hartwig amination being one of the most common approaches.
Buchwald-Hartwig Amination Route
This synthetic pathway has been extensively documented in the literature as an effective method for preparing 1-Phenylpyrrolidin-3-amine and its derivatives.
Table 3: Buchwald-Hartwig Amination Synthesis Protocol
Step | Reactants | Conditions | Product | Yield |
---|---|---|---|---|
1 | Aryl bromide + N-Boc-3-amine-pyrrolidine | Pd catalyst, base, nitrogen atmosphere | Boc-protected intermediate | 70-85% |
2 | Boc-protected intermediate | TFA, followed by neutralization with 25% ammonium hydroxide | 1-Phenylpyrrolidin-3-amine | 65-80% |
The synthesis typically proceeds through the following detailed steps:
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Formation of Boc-protected intermediates through the reaction of aryl bromides with N-Boc-3-amine-pyrrolidine using a palladium catalyst in an inert nitrogen atmosphere
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Removal of the Boc protecting group using trifluoroacetic acid (TFA)
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Neutralization with 25% ammonium hydroxide to yield the desired 1-phenylpyrrolidin-3-amine
This synthetic approach allows for the efficient production of the target compound with good yield and purity suitable for further applications in medicinal chemistry research .
Alternative Synthetic Approaches
While the Buchwald-Hartwig amination remains the most commonly reported method, alternative synthetic routes have been explored to optimize yield or address specific structural modifications:
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Ring construction from acyclic precursors through cyclization reactions
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Functional group transformation of preformed pyrrolidine derivatives
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Stereoselective synthesis methods for obtaining enantiomerically pure derivatives
These alternative approaches provide flexibility in the preparation of 1-Phenylpyrrolidin-3-amine and its analogs, allowing researchers to tailor the synthetic strategy to specific requirements and available starting materials .
Biological Activity and Pharmacological Applications
1-Phenylpyrrolidin-3-amine exhibits several promising biological activities that have attracted interest in pharmaceutical research, particularly in the field of neuropharmacology.
Neurotransmitter System Interactions
Research suggests that 1-Phenylpyrrolidin-3-amine and its derivatives may interact with various neurotransmitter systems, with particular relevance to:
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Dopaminergic pathways - Potential modulation of dopamine receptors or transporters
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Serotonergic systems - Possible interaction with serotonin receptors
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Glutamatergic transmission - Influence on excitatory neurotransmission
These interactions form the basis for the compound's exploration in neurological and psychiatric research contexts.
Compound Type | MES Test Protection | 6 Hz (32 mA) Protection | Relative Activity |
---|---|---|---|
1-Phenylpyrrolidin-3-amine derivatives | 25-50% | 25-50% | Moderate |
Phenylpiperazine analogs with electron-withdrawing groups | 75-100% | 50-100% | High |
Unsubstituted derivatives | 0-25% | 0-25% | Low |
This data suggests that while the 1-phenylpyrrolidin-3-amine scaffold has inherent antiseizure potential, structural optimization is necessary to maximize its therapeutic efficacy .
Applications in Medicinal Chemistry
The versatility of 1-Phenylpyrrolidin-3-amine extends beyond its direct biological activities, as it serves as a valuable building block in medicinal chemistry.
As a Pharmacophore in Drug Design
1-Phenylpyrrolidin-3-amine functions as an important pharmacophore in several drug discovery programs:
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The scaffold appears in compounds being developed for neurological disorders
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It serves as a bioisosteric replacement for piperazine rings in certain drug candidates
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The compound provides a rigid three-dimensional structure that can be used to position functional groups in optimal orientations for receptor binding
These characteristics make it a valuable component in rational drug design approaches .
Synthesis of Multimodal Compounds
One significant application of 1-Phenylpyrrolidin-3-amine is in the synthesis of compounds with multimodal mechanisms of action. Research has demonstrated its utility in creating:
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Phenylglycinamide derivatives with potential antiseizure properties
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Compounds targeting multiple receptor systems simultaneously
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Molecules with both central nervous system activity and peripheral effects
This versatility in creating compounds with multiple pharmacological targets represents a modern approach to developing more effective therapeutics with potentially fewer side effects .
Future Research Directions
The continuing investigation of 1-Phenylpyrrolidin-3-amine presents several promising avenues for future research.
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies could further elucidate:
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The optimal substitution patterns for enhancing specific biological activities
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The influence of stereochemistry on biological effects
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The impact of various functional group modifications on pharmacokinetic properties
Such studies would enable more targeted design of derivatives with enhanced therapeutic potential .
Exploration of Novel Therapeutic Applications
Beyond the currently investigated applications, 1-Phenylpyrrolidin-3-amine derivatives may have potential in:
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Pain management - Through interaction with pain-mediating receptors
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Mood disorders - Via modulation of monoaminergic systems
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Neurodegenerative conditions - Through neuroprotective mechanisms
Investigating these potential applications could expand the therapeutic utility of this compound class .
Development of Improved Synthetic Methods
Advancing the synthetic methodologies for 1-Phenylpyrrolidin-3-amine could focus on:
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Environmentally friendly synthetic routes with reduced waste
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Stereoselective methods for obtaining enantiomerically pure compounds
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Scalable processes suitable for industrial production
These improvements would facilitate both research applications and potential commercial development of promising derivatives .
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